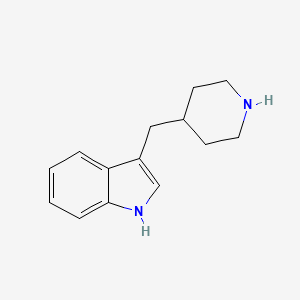

3-(piperidin-4-ylmethyl)-1H-indole

Description

Significance of Indole-Piperidine Hybrid Scaffolds in Medicinal Chemistry

The fusion of indole (B1671886) and piperidine (B6355638) rings into a single molecular framework has proven to be a highly fruitful strategy in the quest for new therapeutic agents. doaj.orgnih.gov Indole, a privileged bicyclic aromatic heterocycle, is a common motif in a vast array of biologically active natural products and synthetic drugs. Its unique electronic properties and ability to participate in various intermolecular interactions, such as hydrogen bonding and π-stacking, make it a versatile pharmacophore.

Piperidine, a saturated six-membered nitrogen-containing heterocycle, is another cornerstone of medicinal chemistry. nih.gov Its conformational flexibility and basic nitrogen atom allow it to interact with a wide range of biological targets. The incorporation of chiral piperidine scaffolds can significantly enhance the biological activities, selectivity, and pharmacokinetic properties of drug candidates. researchgate.net

The combination of these two pharmacophores in a hybrid scaffold, such as 3-(piperidin-4-ylmethyl)-1H-indole, offers several advantages:

Structural Diversity: The indole and piperidine rings can be readily functionalized at multiple positions, allowing for the creation of large and diverse chemical libraries for screening.

Three-Dimensional Complexity: The non-planar piperidine ring introduces a three-dimensional character to the otherwise planar indole moiety, which can lead to more specific interactions with protein binding sites.

Modulation of Physicochemical Properties: The piperidine moiety can be used to fine-tune the solubility, lipophilicity, and metabolic stability of the parent indole, thereby improving its drug-like properties.

The versatility of the indole-piperidine scaffold is reflected in the broad spectrum of biological activities exhibited by its derivatives, including anticancer, antimicrobial, and neuroprotective effects. nih.govresearchgate.net

Overview of Academic Research Trajectories for this compound

Academic research on this compound and its analogs has explored a variety of therapeutic avenues, leading to the discovery of compounds with promising pharmacological profiles.

Antimalarial Activity:

A significant area of investigation has been the development of this compound derivatives as novel antimalarial agents. Starting from a hit identified through a high-throughput screen against Plasmodium falciparum, researchers synthesized a series of 3-piperidin-4-yl-1H-indoles. nih.gov Structure-activity relationship (SAR) studies revealed that while most modifications to the piperidine nitrogen were not well-tolerated, a specific derivative, compound 10d , demonstrated potent antimalarial activity against both drug-sensitive and drug-resistant strains of the parasite. nih.gov This compound, with its lead-like properties, represents a promising new chemotype for further optimization in the fight against malaria. nih.gov

Alzheimer's Disease Research:

The indole-piperidine scaffold has also been investigated for its potential in treating Alzheimer's disease (AD). Researchers have designed and synthesized indole-piperidine amides as multi-target-directed ligands (MTDLs) for AD. nih.gov One such compound, 23a (5,6-dimethoxy-indole N-(2-(1-benzylpiperidine) carboxamide), was found to inhibit both human acetylcholinesterase (hAChE) and human β-secretase 1 (hBACE-1), two key enzymes involved in the pathology of AD. nih.gov The ability of this compound to permeate the blood-brain barrier, as demonstrated in a PAMPA-BBB assay, further highlights its potential for development as a preclinical candidate for AD. nih.gov

| Compound | Target | IC₅₀ (µM) | Kᵢ (µM) |

| 23a | hAChE | 0.32 | 0.26 |

| 23a | hBACE-1 | 0.39 | 0.46 |

Anticancer Investigations:

Derivatives of this compound have shown potential as anticancer agents. One study focused on the synthesis of 3-thiocyanato-1H-indole derivatives and evaluated their antiproliferative activity against a panel of human cancer cell lines. conicet.gov.ar Several of these compounds exhibited good to high potency against leukemia, breast, lung, and cervical cancer cell lines. conicet.gov.ar

More recently, a novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone (LKD1214 ), was identified as a potent suppressor of the Hedgehog (Hh) signaling pathway. nih.govelsevierpure.com Aberrant activation of this pathway is implicated in several malignancies. LKD1214 was found to inhibit Smoothened (SMO), a key component of the Hh pathway, and importantly, it retained its inhibitory activity against a drug-resistant SMO mutant. nih.govelsevierpure.com

Pain Management Research:

The 3,6-disubstituted indole framework has been explored for the development of selective inhibitors of human neuronal nitric oxide synthase (nNOS), a target for the treatment of pain. acs.org Researchers designed and synthesized a series of derivatives, with compound 16 emerging as a potent and selective nNOS inhibitor. acs.org This compound demonstrated efficacy in an in vivo model of neuropathic pain and showed a low potential for drug-drug interactions, making it a valuable tool for further investigation into the role of nNOS in pain. acs.org

Synthesis of Chiral Derivatives:

Recognizing the importance of stereochemistry in drug action, researchers have developed methods for the synthesis of enantiomerically pure (R)- and (S)-3-(piperidin-3-yl)-1H-indole derivatives. nih.govmdpi.com These synthetic strategies often involve the use of chiral auxiliaries to achieve diastereomeric separation, followed by removal of the auxiliary to yield the desired enantiopure products. nih.govmdpi.com The availability of these chiral building blocks is crucial for exploring the stereoselective interactions of these compounds with their biological targets.

Structure

3D Structure

Properties

IUPAC Name |

3-(piperidin-4-ylmethyl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2/c1-2-4-14-13(3-1)12(10-16-14)9-11-5-7-15-8-6-11/h1-4,10-11,15-16H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKYWCJOLDLYIOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CC2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50188645 | |

| Record name | 1H-Indole, 3-(4-piperidinylmethyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3515-49-9 | |

| Record name | Indole, 3-(4-piperidylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003515499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indole, 3-(4-piperidinylmethyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Core Indole-Piperidine Scaffold Synthesis

The creation of the fundamental 3-(piperidin-4-ylmethyl)-1H-indole structure can be achieved through several synthetic routes. These strategies often involve the initial synthesis of a precursor molecule, which is then converted to the final product.

A common and effective method for the synthesis of the piperidine (B6355638) ring is the catalytic hydrogenation of a corresponding pyridine (B92270) precursor. youtube.com In the context of this compound, a logical precursor is 3-(pyridin-4-ylmethyl)-1H-indole. The reduction of the pyridine ring to a piperidine ring can be accomplished using various catalysts and reaction conditions.

The process typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. youtube.comnih.gov Common catalysts for this transformation include palladium (Pd), platinum (Pt), and nickel (Ni). youtube.com The reaction is generally exothermic, and the choice of catalyst and conditions can influence the efficiency and selectivity of the hydrogenation. youtube.comnih.gov For instance, the hydrogenation of various indole (B1671886) derivatives to indolines has been efficiently catalyzed by a shelf-stable heteroleptic borane, highlighting the potential for main-group elements in this type of transformation. nih.gov

A plausible synthetic sequence would involve:

Synthesis of the 3-(pyridin-4-ylmethyl)-1H-indole precursor.

Catalytic hydrogenation of the precursor to yield this compound.

| Catalyst | Typical Conditions | Comments |

| Raney Nickel | H₂, Sodium hypophosphite, Acetic acid, Pyridine, 45°C | Has been used for the reduction of a pyridyl group in a similar indole derivative. prepchem.com |

| Palladium on Carbon (Pd/C) | H₂ (5 atm), Methanol (B129727), Room Temperature | A common and effective catalyst for the hydrogenation of nitrogen-containing heterocycles. nih.govmdpi.com |

| Platinum Oxide (PtO₂) | H₂, Various solvents | Another widely used catalyst for the reduction of aromatic rings. |

Nucleophilic aromatic substitution (SNAr) presents another potential, albeit less direct, pathway to the indole-piperidine scaffold. This type of reaction typically involves the substitution of a leaving group on an electron-deficient aromatic ring by a nucleophile. nih.gov In this context, a suitably activated pyridine derivative could react with an indole-based nucleophile, or vice-versa.

The SNAr reactions of N-methylpyridinium ions with piperidine in methanol have been studied, showing a reactivity order of 2-cyano ≥ 4-cyano > 2-fluoro ~ 2-chloro ~ 2-bromo ~ 2-iodo. nih.gov This indicates that the presence of an electron-withdrawing group on the pyridine ring is crucial for the reaction to proceed. A hypothetical SNAr approach could involve the reaction of a 4-halomethylpyridine with the indole anion. However, the conditions would need to be carefully controlled to favor C-alkylation at the 3-position over N-alkylation of the indole.

Various classical and modern named reactions can be employed to construct the indole ring system itself, with the piperidine moiety already attached to one of the precursors.

The Fischer indole synthesis is a widely used method for preparing indoles from an arylhydrazine and an aldehyde or ketone under acidic conditions. wikipedia.orgbyjus.comtestbook.comname-reaction.com To synthesize this compound via this method, one could react phenylhydrazine (B124118) with 1-(piperidin-4-yl)propan-2-one. The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a nih.govnih.gov-sigmatropic rearrangement to form the indole. wikipedia.orgbyjus.comyoutube.com

Other cyclization strategies for forming fused indole ring systems, such as the synthesis of 2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole derivatives, have also been reported and could be adapted. nih.gov Additionally, palladium-catalyzed coupling reactions are a powerful tool for forming C-N bonds in the synthesis of N-functionalized indoles. organic-chemistry.org

Derivatization and Functionalization of this compound and its Analogs

Once the core this compound scaffold is obtained, it can be further modified at several positions to create a library of analogs. The most common sites for derivatization are the piperidine nitrogen and the indole ring system.

The secondary amine of the piperidine ring is a nucleophilic site that readily undergoes alkylation and acylation reactions.

N-Alkylation can be achieved by reacting the parent compound with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base. nih.govmdpi.com Common bases used for this purpose include potassium carbonate (K₂CO₃) in a solvent like acetonitrile. nih.govmdpi.com

N-Acylation involves the reaction of the piperidine nitrogen with an acylating agent such as an acid chloride or anhydride. These reactions are typically performed in the presence of a base to neutralize the acid byproduct.

The following table summarizes some N-alkylation and N-acylation reactions performed on a similar 3-(piperidin-3-yl)-1H-indole scaffold, which serve as representative examples of the types of modifications possible.

| Reagent | Base | Solvent | Product | Yield | Reference |

| (R)-2-(4-toluenesulfonyloxy)-phenylacetic acid methylester | K₂CO₃ | Acetonitrile | (3R,2S)-methyl-2-[3-(1H-indole-3-yl)-1-piperidyl]-2-phenylacetate | 78% | nih.govmdpi.com |

| (S)-2-(4-toluenesulfonyloxy)-phenylacetic amide | K₂CO₃ | Acetonitrile | (3R,2R)-2-[3-(1H-indol-3-yl)-1-piperidyl]-2-phenyl-acetamide | 82% | nih.govmdpi.com |

| Benzylsulfonyl chloride | - | - | 2-{3-[1-(benzylsulfonyl)-1,2,3,6-tetrahydropyridin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone | - | nih.gov |

The indole ring itself can be functionalized at various positions. The reactivity of the indole nucleus allows for electrophilic substitution, halogenation, and metal-catalyzed cross-coupling reactions.

For instance, the N1 position of the indole can be alkylated under basic conditions. acs.org Furthermore, halogenation of the indole ring, for example at the C10 position of a related oxazino[4,3-a]indole system, can be achieved using reagents like N-iodosuccinimide (NIS), N-bromosuccinimide (NBS), or N-chlorosuccinimide (NCS). nih.gov These halogenated derivatives can then serve as handles for further functionalization through cross-coupling reactions. nih.gov

The synthesis of bis(indolyl)methanes, which involves the reaction of indoles with aldehydes, demonstrates the reactivity of the C3 position, although in the target compound this position is already substituted. rsc.org However, similar principles can be applied to functionalize other positions on the indole ring.

Structure Activity Relationship Sar Studies

Influence of Piperidine (B6355638) Ring Substitutions on Biological Activity

The piperidine ring of the 3-(piperidin-4-ylmethyl)-1H-indole scaffold is a key site for modification to modulate pharmacological activity. Research has shown that even minor alterations to this ring can lead to significant changes in potency and selectivity.

In a study exploring analogs of a related 4-azaindole-2-piperidine series for activity against Trypanosoma cruzi, the parasite responsible for Chagas disease, modifications to the piperidine ring were found to have a substantial impact on potency. dndi.org A notable discovery was that introducing unsaturation into the piperidine ring resulted in a tenfold increase in potency. dndi.org For instance, the unsaturated 4-piperidine analog 54 showed a significant improvement in activity compared to its saturated counterpart 53 . dndi.org However, further modifications to the amide substituent on the piperidine nitrogen did not consistently lead to improved activity. dndi.org

Interestingly, replacing the piperidine ring with an acyclic analog led to a complete loss of activity, highlighting the importance of the cyclic structure for maintaining the necessary conformation for biological activity. dndi.org Similarly, substituting the piperidine with a morpholine (B109124) ring, in an attempt to improve clearance, also resulted in an inactive compound. dndi.org

While specific SAR data tables for direct substitutions on the piperidine ring of the this compound scaffold are not extensively available in the public domain, data from closely related structures, such as substituted piperazines, can offer valuable insights. For example, in a series of 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indoles evaluated for cytotoxic activity, the nature of the substituent on the piperazine (B1678402) nitrogen played a critical role in determining the potency against various cancer cell lines.

Table 1: Cytotoxic Activity of 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole Derivatives Note: This data is for a related piperazine-containing scaffold and is intended to be illustrative of the potential impact of substitutions on a nitrogen-containing six-membered ring linked to the indole-1-position.

| Compound | Substitution (R) | IC50 (µM) - HUH7 (Liver Cancer) | IC50 (µM) - MCF7 (Breast Cancer) | IC50 (µM) - HCT116 (Colon Cancer) |

| 3g | 2-Fluorophenyl | 10.3 | 11.5 | 13.1 |

| 3h | 3-Fluorophenyl | 8.9 | 10.1 | 11.4 |

| 3i | 4-Fluorophenyl | 9.8 | 10.9 | 12.5 |

| 3k | 2-Pyridyl | 10.8 | 12.1 | 14.2 |

| 5-Fluorouracil (Ref.) | - | 12.4 | 15.6 | 18.9 |

| Source: Adapted from Koksal et al., Arzneimittelforschung, 2012. mdpi.com |

This data suggests that electron-withdrawing and aromatic substituents on the nitrogen of the heterocyclic ring can significantly influence biological activity.

Impact of Indole (B1671886) Moiety Substitutions on Target Interactions

The indole nucleus of the this compound scaffold offers another avenue for structural modification to enhance target interactions. The electronic and steric properties of substituents on the indole ring can dictate binding affinity and selectivity. nih.gov

In the context of the 4-azaindole-2-piperidine series with anti-Chagas activity, modifications to the indole-like (azaindole) moiety were found to be critical for potency. dndi.org For example, 4-methoxyindole (B31235) analogs demonstrated the highest potency, with an IC50 value of 1.03 µM, while analogs lacking this 4-methoxy group were less active (IC50 of 4.03 µM). dndi.org This highlights the favorable interactions that a methoxy (B1213986) group at the 4-position of the indole ring can establish within the target's binding site.

Furthermore, in a series of [3-[(1-Methylpiperidin-4-yl) methyl] arylsulfonyl]-1H-indoles developed as 5-HT6 receptor ligands, substitutions on the indole nucleus were systematically evaluated. ias.ac.in It was observed that compounds bearing a methyl substitution at the 3rd position of the indole nucleus were generally more favorable for binding affinity. ias.ac.in

The indole nitrogen itself is a key interaction point. The N-H group can act as a hydrogen bond donor, which is often crucial for anchoring the ligand in the active site of a receptor or enzyme. nih.gov For instance, in the binding of the related drug dihydroergotamine (B1670595) to its target, the N-H of the indole forms a critical hydrogen bond with a serine residue. nih.gov

Table 2: Influence of Indole Substitutions in a Related 4-Azaindole-2-piperidine Series on Anti-T. cruzi Activity Note: This data is for a related azaindole scaffold.

| Compound | Indole Moiety Substitution | IC50 (µM) |

| 21 | 4-Methoxyindole | 1.03 |

| 22 | Unsubstituted Indole | 4.03 |

| Source: Adapted from Koovits et al., Bioorg. Med. Chem. Lett., 2019. dndi.org |

Conformational Dynamics and SAR Insights

The three-dimensional shape of the this compound scaffold, governed by the conformational preferences of the piperidine ring and the relative orientation of the indole moiety, is a critical determinant of its biological activity. The piperidine ring typically adopts a chair conformation, which minimizes steric strain. The substituent at the 4-position can exist in either an axial or equatorial orientation, and this can significantly impact how the molecule fits into a binding pocket.

While specific conformational analysis studies on the this compound scaffold are not widely reported, insights can be drawn from related structures. The stereochemistry of the piperidine ring, when substituted, can also play a profound role. For example, in a series of 3,4-disubstituted piperidines, the cis and trans isomers, as well as their enantiomers, exhibited distinct selectivities for dopamine (B1211576), norepinephrine, and serotonin (B10506) transporters. ias.ac.in

Scaffold Intolerance to Specific Modifications (e.g., N-piperidinyl)

Despite the versatility of the this compound scaffold, it exhibits a notable intolerance to certain modifications, particularly at the piperidine nitrogen (N-piperidinyl).

In the development of novel antimalarial agents based on this scaffold, a high-throughput screening hit led to the synthesis and evaluation of a series of 3-piperidin-4-yl-1H-indoles. nih.gov A key finding from the structure-activity relationship studies was that the scaffold is intolerant to most N-piperidinyl modifications. nih.gov This suggests that the N-H of the piperidine ring is crucial for activity, likely acting as a hydrogen bond donor or being sensitive to steric bulk.

However, one compound from this study, 10d , which features a nicotinoyl group on the piperidine nitrogen, was identified as a lead compound with an EC50 value of approximately 3 µM against both drug-sensitive and drug-resistant strains of Plasmodium falciparum. nih.gov This indicates that while most substitutions are detrimental, specific, and likely more complex, acyl groups might be tolerated and can confer desirable activity.

Table 3: Antimalarial Activity of a Lead 3-(piperidin-4-yl)-1H-indole Derivative

| Compound | N-Piperidinyl Substitution | EC50 (µM) against P. falciparum |

| 10d | Nicotinoyl | ~3 |

| Source: Adapted from Falcão et al., Eur. J. Med. Chem., 2015. nih.gov |

This intolerance to most N-piperidinyl modifications underscores the importance of a systematic and cautious approach to modifying this position, as even seemingly minor changes can lead to a significant loss of biological activity.

Pharmacological Characterization and Molecular Target Interactions

Receptor Binding Affinity Studies for 3-(piperidin-4-ylmethyl)-1H-indole Derivatives

Derivatives of this compound have been extensively studied for their ability to bind with high affinity to several G-protein coupled receptors (GPCRs), which are crucial targets in drug discovery. The following subsections outline the binding characteristics of these compounds at serotonin (B10506), dopamine (B1211576), and histamine (B1213489) receptors.

The 3-(4-piperidyl)-1H-indole moiety is a well-established pharmacophore for interacting with serotonin receptors and the serotonin transporter (SERT). nih.gov Researchers have leveraged this scaffold to develop potent and selective ligands, particularly dual-action agents that target both SERT and specific serotonin receptor subtypes, such as the 5-HT₁A receptor. This dual activity is a sought-after profile for the development of novel antidepressants.

Studies have shown that combining the 3-(4-piperidyl)-1H-indole group, known for its SERT inhibitory action, with fragments known to bind to 5-HT₁A receptors can yield compounds with high affinity for both targets. nih.gov For instance, a series of 5,6,7,8-tetrahydropyrido[1,2-c]pyrimidine derivatives incorporating the 4-(1H-indol-3-yl)-1-piperidyl moiety displayed significant binding affinities, with Kᵢ values for 5-HT₁A receptors ranging from 8 to 259 nM and for SERT from 8 to 602 nM. nih.gov Furthermore, marine-inspired indole (B1671886) derivatives have also been explored as modulators of various serotonin receptors, highlighting the versatility of the indole core in achieving high-affinity binding to subtypes like 5-HT₁A, 5-HT₁B/₁D, 5-HT₂B, 5-HT₆, and 5-HT₇. mdpi.com

| Compound Derivative Class | Target | Binding Affinity (Kᵢ) | Reference |

|---|---|---|---|

| 5,6,7,8-Tetrahydropyrido[1,2-c]pyrimidine derivatives with 4-(1H-indol-3-yl)-1-piperidyl moiety | 5-HT₁A Receptor | 8 - 259 nM | nih.gov |

| 5,6,7,8-Tetrahydropyrido[1,2-c]pyrimidine derivatives with 4-(1H-indol-3-yl)-1-piperidyl moiety | SERT | 8 - 602 nM | nih.gov |

The structural framework of this compound is also amenable to targeting dopamine receptors, particularly the D₂, D₃, and D₄ subtypes, which are critical in the pathophysiology of schizophrenia and other neuropsychiatric disorders. The development of ligands with high selectivity for a specific dopamine receptor subtype is a key goal in medicinal chemistry to minimize off-target effects.

Research into 1,4-disubstituted aromatic piperidines and piperazines has demonstrated that this general structure possesses a high degree of selectivity for the dopamine D₄ receptor. nih.gov Modifications to this scaffold have been explored to understand the structure-activity relationships (SAR) that govern this selectivity. For instance, studies on a piperidine (B6355638) scaffold have detailed how subtle structural changes can lead to a divergence in activity between the D₄ and σ₁ receptors. researchgate.net In the context of multi-target ligands, indazole-based derivatives featuring a piperazine (B1678402) or piperidine linker have been synthesized and evaluated for their affinity towards D₂, 5-HT₁A, and 5-HT₂A receptors, which is a desirable profile for atypical antipsychotics. acs.org The replacement of an imidazo[1,2-a]pyridine (B132010) group with a 2-indolyl moiety in one series of compounds resulted in a ligand with an 83-fold selectivity for the D₃ receptor over the D₂ receptor.

| Compound/Derivative Class | Target | Binding Affinity (Kᵢ) | D₂/D₃ Selectivity | Reference |

|---|---|---|---|---|

| Acylaminobutylpiperazine with 2-indolyl tail group (Compound 26) | D₃ Receptor | 2.6-fold lower than lead | 83-fold | |

| Acylaminobutylpiperazine with 2-indolyl tail group (Compound 26) | D₂ Receptor | 1.8-fold lower than lead | - | |

| 4-Benzylpiperidine Derivative (Compound 8) | D₄ Receptor | High Affinity (pKi available) | Selective vs D₂/D₃ |

The piperidine ring is a common structural element in antagonists of the histamine H₃ receptor, a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. The 4-(methyl)piperidine substructure, present in the core compound of interest, is a key pharmacophore for H₃ receptor ligands.

While direct studies on this compound as an H₃ antagonist are not prevalent, research on the closely related 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold is highly informative. This scaffold has been the basis for the discovery of novel and potent H₃ receptor antagonists. The attachment of a substituted aniline (B41778) amide to the piperidine nitrogen via a short linker yielded compounds with high antagonist potency. This highlights the importance of the piperidine nitrogen as a point for chemical modification to achieve desired pharmacological activity. Furthermore, dual-target ligands that act on both the histamine H₃ and sigma-1 (σ₁) receptors have been developed using a piperidine-based core, suggesting its utility in creating multi-target agents for conditions like neuropathic pain.

| Scaffold/Derivative | Target | Activity | Reference |

|---|---|---|---|

| 4-[(1H-imidazol-4-yl)methyl]piperidine | H₃ Receptor | Potent Agonist | |

| Substituted anilide derivatives of 4-[(1H-imidazol-4-yl)methyl]piperidine | H₃ Receptor | Potent Antagonists | |

| Dual Piperidine-Based Ligands | H₃/σ₁ Receptors | Dual Antagonists |

Glycogen synthase kinase-3 beta (GSK-3β) is a serine/threonine kinase implicated in a multitude of cellular processes, and its dysregulation is linked to mood disorders, Alzheimer's disease, and diabetes. The indole-piperidine framework has proven to be a valuable starting point for the development of potent GSK-3β inhibitors.

A series of N-[(1-alkylpiperidin-4-yl)methyl]-1H-indazole-3-carboxamides, which are structurally related to the title compound, were synthesized and optimized to yield potent, ATP-competitive GSK-3β inhibitors. X-ray crystallography of these inhibitors bound to GSK-3β provided crucial insights for optimizing substitutions on both the indazole and piperidine rings to enhance potency and cellular activity. Another study described a series of benzofuran-3-yl-(indol-3-yl)maleimides (B10847031) containing a piperidine ring that exhibited IC₅₀ values against human GSK-3β in the nanomolar range (4 to 680 nM). These findings underscore the potential of indole-piperidine hybrids as effective modulators of GSK-3β activity.

| Compound Class/Derivative | Target | Inhibitory Potency (IC₅₀) | Reference |

|---|---|---|---|

| Benzofuran-3-yl-(1-piperidin-4-yl-1H-indol-3-yl)-pyrrole-2,5-diones | Human GSK-3β | 4 - 680 nM | |

| N-[(1-alkylpiperidin-4-yl)methyl]-1H-indazole-3-carboxamides | GSK-3β | Potent (specific values in source) |

Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). Its overexpression or mutation is associated with various cancers, making it a key therapeutic target. Indole-based structures have recently emerged as a promising class of EZH2 inhibitors.

Constellation Pharmaceuticals has developed a series of potent, indole-based EZH2 inhibitors that are structurally distinct from earlier pyridine-based compounds. One such compound, CPI-1205, is an N-trifluoroethylpiperidine analogue of an earlier indole probe, CPI-169. Optimization of an initial hit led to the identification of indole-based inhibitors with nanomolar biochemical potency. For example, one optimized compound demonstrated an IC₅₀ of 0.002 µM against EZH2. acs.org Further medicinal chemistry efforts focused on optimizing the piperidine side chain and the indole core to improve potency and pharmacokinetic properties, leading to second-generation inhibitors with long residence times on the target enzyme. nih.gov These studies confirm that the indole-piperidine scaffold is a viable framework for designing highly potent and selective EZH2 inhibitors.

| Compound/Derivative Class | Target | Inhibitory Potency (IC₅₀) | Reference |

|---|---|---|---|

| Optimized Indole-based inhibitor (Compound 22) | EZH2 | 0.002 µM (2 nM) | acs.org |

| Aza-indole with 4-thiomethyl pyridone (Compound 21) | EZH2 | 0.057 nM | nih.gov |

| 5-Hydroxyindole with piperidine side chain (Compound L-04) | K562 cells (antiproliferative) | 52.6 µM | nih.gov |

Enzyme Modulation and Other Molecular Targets

Beyond the specific receptor and enzyme targets detailed above, derivatives of this compound have shown activity against other significant molecular targets. As discussed, this scaffold is a potent inhibitor of the serotonin transporter (SERT) and Glycogen Synthase Kinase-3 Beta (GSK-3β), and a framework for powerful EZH2 inhibitors.

In addition to these, recent research has identified a novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, that suppresses the Hedgehog (Hh) signaling pathway. This compound acts by repressing the activity of Smoothened (SMO), a key signal transducer in the Hh pathway. Notably, it was found to have a distinct binding interface with SMO compared to other known inhibitors and maintained its inhibitory activity against a drug-resistant SMO mutant. This finding broadens the pharmacological scope of the indole-piperidine scaffold into the realm of developmental pathway modulation and cancer therapeutics.

Mechanistic Investigations of Biological Activities

Elucidation of Antimicrobial and Antifungal Mechanisms

No specific studies detailing the antimicrobial or antifungal mechanisms of 3-(piperidin-4-ylmethyl)-1H-indole were found.

Pathways Involved in Anti-proliferative Effects

Research detailing the specific cellular or molecular pathways affected by this compound to produce anti-proliferative effects is not available.

Neuropharmacological Mechanisms (e.g., Neurotransmitter Systems)

There is a lack of data on the interaction of this compound with specific neurotransmitter systems or other neuropharmacological targets.

Molecular Basis of Observed Biological Activities

Without data from the above areas, a summary of the molecular basis for any observed activities cannot be accurately compiled.

We recommend monitoring scientific databases for future research on this specific compound.

Computational Chemistry and Molecular Modeling Approaches

Quantum Chemical Studies (e.g., DFT, NBO, HOMO-LUMO Analysis, MEP)

Quantum chemical studies are fundamental in elucidating the intrinsic electronic properties of 3-(piperidin-4-ylmethyl)-1H-indole at the atomic level. These calculations offer a detailed understanding of the molecule's reactivity, stability, and intermolecular interaction capabilities.

Natural Bond Orbital (NBO) analysis is performed to understand the delocalization of electron density between occupied and unoccupied orbitals, which is indicative of intramolecular charge transfer and stabilization energies. For instance, in a related study on a 1,3,4-thiadiazole (B1197879) derivative, NBO analysis revealed strong conjugative interactions and polarization due to the movement of the π-electron cloud from donor to acceptor moieties. dntb.gov.ua A similar analysis on this compound would identify key orbital interactions contributing to its stability.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) analysis is crucial for understanding a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy indicates its electron-accepting character. The HOMO-LUMO energy gap is a significant parameter; a smaller gap suggests higher reactivity. nih.gov For example, a study on an anti-amoebic agent demonstrated that a small HOMO-LUMO energy gap indicated high chemical reactivity. nih.gov Analysis of the HOMO and LUMO of this compound would pinpoint the regions of the molecule most likely to participate in chemical reactions.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface. It helps in identifying the electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions, particularly in biological systems. rsc.org The MEP surface would reveal the regions of positive and negative electrostatic potential on this compound, indicating its potential for hydrogen bonding and other non-covalent interactions.

Table 1: Illustrative Quantum Chemical Data for this compound (Example Data)

| Parameter | Value (Illustrative) | Significance |

| HOMO Energy | -6.2 eV | Electron-donating capacity |

| LUMO Energy | -1.5 eV | Electron-accepting capacity |

| HOMO-LUMO Gap | 4.7 eV | Chemical reactivity and stability |

| Dipole Moment | 3.5 D | Molecular polarity |

Molecular Docking Analyses of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in drug discovery for identifying potential biological targets and understanding the binding mechanism. For this compound, docking studies could be performed against various receptors to explore its therapeutic potential. For instance, indole (B1671886) derivatives have been investigated as potential antimalarial agents by docking them against Plasmodium falciparum targets. nih.gov Similarly, docking studies of a related indole derivative against VEGFR2, a target in lung cancer, have shown significant binding affinities. physchemres.org

A molecular docking analysis of this compound would involve preparing the 3D structure of the ligand and the target protein, followed by the docking simulation to predict the binding pose and affinity. The results would highlight key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the target's binding pocket.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Target (Example Data)

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Protein Kinase X | -8.5 | Tyr123, Leu245, Asp298 |

| Serotonin (B10506) Receptor Y | -9.2 | Phe88, Trp154, Ser201 |

Molecular Dynamics Simulations for Conformational Stability and Binding

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time, offering a more realistic representation of its conformational flexibility and its interaction with a biological target compared to static docking. An MD simulation of this compound, both in a solvent and when bound to a protein, would reveal its conformational stability and the stability of the ligand-protein complex.

The simulation would track the atomic movements over a specific period, allowing for the analysis of parameters like root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. For the ligand-protein complex, MD simulations can validate the docking results and provide a more accurate estimation of the binding free energy. While specific MD studies on this compound were not found, this technique is widely applied in drug design to refine docking poses and understand the dynamics of ligand binding.

X-ray Crystallographic Analysis in Conjunction with Computational Methods

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule. Obtaining a crystal structure of this compound would provide definitive information about its bond lengths, bond angles, and solid-state conformation. This experimental data is invaluable for validating and refining the results of computational methods like DFT.

For example, studies on other heterocyclic compounds, such as substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indoles, have utilized single-crystal X-ray diffraction to confirm their molecular structures. mdpi.com In another instance, the crystal structure of a piperidin-4-one derivative was determined and complemented with DFT calculations. nih.gov The piperidine (B6355638) ring in a related compound, 4-{[4-(hydroxymethyl)piperidin-1-yl]methyl}phenol, was found to adopt a chair conformation in the solid state. researchgate.net A crystal structure of this compound would similarly elucidate the conformation of its piperidine and indole rings. The combination of X-ray data with computational analysis provides a comprehensive understanding of the molecule's structural and electronic properties.

Metabolic Stability Studies

In Vitro Metabolic Stability Assessment (e.g., Microsomal Stability)

In vitro metabolic stability assays are indispensable tools in early drug discovery for predicting the in vivo metabolic fate of a compound. Among the most widely utilized systems are liver microsomes. psu.edu These subcellular fractions are rich in drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily, which are responsible for the oxidative metabolism of a vast number of xenobiotics. psu.edu

The assessment typically involves incubating the test compound, such as one from the indole-piperidine class, with liver microsomes (from human or animal species) and a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) regenerating system to initiate the metabolic reactions. The concentration of the parent compound is monitored over time using analytical techniques like liquid chromatography-mass spectrometry (LC-MS). The rate of disappearance of the compound is then used to calculate key parameters:

Intrinsic Clearance (CLint): This parameter reflects the inherent ability of the liver enzymes to metabolize a drug.

In Vitro Half-Life (t½): This is the time required for 50% of the initial compound concentration to be metabolized.

While specific metabolic stability data for 3-(piperidin-4-ylmethyl)-1H-indole is not extensively available in the public domain, studies on structurally related indole (B1671886) derivatives provide valuable insights. For instance, in the development of anticancer agents, modifications to the indole ring have been shown to significantly impact metabolic stability.

To illustrate, consider the following data from a study on indolyl-imidazo[4,5-c]pyridine derivatives, which highlights how positional changes of the indole moiety can affect metabolic half-life in human liver microsomes (HLM).

| Compound | Structural Feature | Half-Life (t½) in HLM (min) |

| 42 | 5-indolyl derivative | 45.4 |

| 43 | 6-indolyl derivative | 56.3 |

This table is interactive. You can sort and filter the data. This data clearly demonstrates that even subtle structural modifications, such as moving the point of attachment on the indole ring from the 5- to the 6-position, can lead to a noticeable improvement in metabolic stability. nih.gov

Strategies for Enhancing Metabolic Stability within the Indole-Piperidine Scaffold

When a compound exhibits poor metabolic stability, medicinal chemists employ various strategies to block or slow down the metabolic pathways. For compounds featuring the indole-piperidine scaffold, several approaches can be considered, targeting the most likely sites of metabolism.

Common Metabolic Liabilities:

Indole Ring: The indole nucleus is susceptible to oxidation at various positions, particularly the 3-position and the aromatic ring.

Piperidine (B6355638) Ring: The piperidine ring can undergo N-dealkylation and oxidation at the carbon atoms alpha to the nitrogen.

Alkyl Linker: The methylene (B1212753) bridge connecting the indole and piperidine rings can also be a site for hydroxylation.

Strategies for Enhancement:

Modification of the Indole Ring:

Introduction of Electron-Withdrawing Groups: Placing electron-withdrawing groups (e.g., halogens, trifluoromethyl) on the indole ring can decrease its electron density, making it less susceptible to oxidative metabolism by CYP enzymes. psu.edu For example, the introduction of a fluoro group to a pyrrole (B145914) analog was attempted to increase metabolic stability. nih.gov

Steric Hindrance: Introducing bulky groups near a metabolically labile site can sterically hinder the approach of metabolizing enzymes. psu.edu

Modification of the Piperidine Ring:

N-Substitution: If N-dealkylation is a major metabolic pathway, modifying the substituent on the piperidine nitrogen can enhance stability. For instance, replacing a small alkyl group with a more robust one or incorporating the nitrogen into a more complex ring system can be effective.

Introduction of Substituents: Placing substituents on the piperidine ring can alter its metabolic profile. For example, a study on KRAS G12C inhibitors showed that incorporating a methyl group at the C2 position of a piperidine ring led to the synthesis of a more potent compound. acs.org Research on atypical dopamine (B1211576) transporter (DAT) inhibitors found that piperidine analogues showed improved metabolic stability in rat liver microsomes compared to previously reported analogues. nih.gov

Reducing Lipophilicity:

The following table summarizes some strategies and their effects on related scaffolds, providing a conceptual basis for application to this compound.

| Strategy | Example Modification | Observed Outcome on Metabolic Stability | Reference Compound Class |

| Indole "Walk" | Moving substituent from 5- to 6-position of indole | Improved half-life | Indolyl-imidazo[4,5-c]pyridines |

| Reduce Lipophilicity | Removal of a chlorine atom | Dramatically improved stability | Indole-2-carboxamides |

| Ring System Replacement | Piperazine (B1678402) to piperidine | Improved stability in rat liver microsomes | Alicyclic Amines |

This table is interactive. You can sort and filter the data.

By systematically applying these strategies and evaluating the resulting analogues in in vitro metabolic stability assays, it is possible to iteratively optimize the metabolic properties of lead compounds containing the this compound scaffold, ultimately leading to candidates with more favorable pharmacokinetic profiles for further development.

Preclinical Research Applications and Therapeutic Potential Conceptual

Investigation as Antimicrobial and Antifungal Agents

While direct studies on the antimicrobial or antifungal properties of 3-(piperidin-4-ylmethyl)-1H-indole are not prominent in publicly available literature, research into the closely related 3-piperidin-4-yl-1H-indole scaffold has shown promise in the development of antiparasitic agents. A study focused on creating a series of 3-piperidin-4-yl-1H-indoles for antimalarial activity screening. nih.gov

This research was initiated based on a hit from a high-throughput screening against Plasmodium falciparum, the parasite that causes malaria. nih.gov The study synthesized thirty-eight compounds based on the 3-piperidin-4-yl-1H-indole scaffold and evaluated their anti-parasitic effects. The findings indicated that while the core structure is sensitive to modifications at the piperidinyl nitrogen, a specific derivative was identified as a lead compound. nih.gov This compound demonstrated activity against both drug-sensitive and drug-resistant strains of the parasite, suggesting that the 3-piperidin-4-yl-1H-indole framework could be a valuable starting point for developing new antimalarial drugs. nih.gov

Table 1: Antimalarial Activity of Lead Compound Based on a 3-Piperidin-4-yl-1H-indole Scaffold nih.gov

| Compound ID | Molecular Weight (MW) | cLogP | EC50 (µM) against P. falciparum | Key Findings |

| 10d | 305 | 2.42 | ~3 | Active against drug-resistant and sensitive strains, selective for malaria parasite, no cross-resistance with chloroquine. |

Exploration in Anticancer Research

There is no specific, publicly available research that investigates this compound for its direct anticancer properties. However, the indole (B1671886) core is a key feature in numerous compounds that have been studied for their potential in cancer therapy. mdpi.com For instance, derivatives of indole have been synthesized and evaluated as cytotoxic agents against various cancer cell lines. mdpi.com The general strategy often involves modifying the indole ring at different positions to enhance anticancer activity.

Potential in Neurological Disorder Research

Specific studies on the application of this compound in neurological disorder research are not found in the public domain. Nevertheless, the indole structure is famously present in the neurotransmitter serotonin (B10506) (5-hydroxytryptamine), highlighting the significance of this heterocyclic system in neuroscience. mdpi.com This has spurred the development of many indole derivatives as potential ligands for various receptors in the central nervous system. For example, indole-3-methanamine derivatives have been explored as ligands for the 5-HT4 receptor. openmedicinalchemistryjournal.com

Role as Intermediate in Drug Synthesis and Discovery

The most significant role of this compound in the scientific literature is as a structural base and intermediate in the synthesis of more complex, biologically active molecules. The indole nucleus is considered a "privileged" scaffold in medicinal chemistry due to its ability to bind to a wide range of biological targets. mdpi.commdpi.com

A documented synthesis route for this compound involves the reduction of 3-pyridin-4-ylmethyl-1H-indole. This highlights its accessibility as a building block for further chemical exploration.

In the context of drug discovery, the 3-piperidin-4-yl-1H-indole scaffold, a very close relative, was systematically modified to explore structure-activity relationships (SAR) for antimalarial activity. nih.gov This process involved a three-step synthetic approach to generate a library of derivatives. The study underscored that even minor modifications to the core structure could significantly impact biological activity, a key concept in medicinal chemistry. nih.gov The investigation into these derivatives showcases how a basic indole-piperidine structure can be a starting point for developing new therapeutic leads. nih.gov

Future Directions and Emerging Research Avenues

Advanced Scaffold Design and Library Synthesis

The versatility of the 3-(piperidin-4-ylmethyl)-1H-indole core structure provides a robust foundation for the generation of extensive chemical libraries. Future efforts in medicinal chemistry will likely focus on sophisticated scaffold modifications and diversification strategies to explore a wider chemical space and identify novel biological activities.

One promising approach involves the use of diversity-oriented synthesis (DOS), a strategy that aims to create structurally complex and diverse small molecules from a common starting material. By employing a series of branching reaction pathways, researchers can generate a multitude of analogs with unique three-dimensional arrangements. This method stands in contrast to traditional target-oriented synthesis, which focuses on the creation of a single, predetermined molecule. The application of DOS to the this compound scaffold would enable the rapid production of a library of compounds with varied stereochemistry and substituent patterns, increasing the probability of discovering novel protein-ligand interactions.

Furthermore, the integration of fragment-based drug discovery (FBDD) principles with the this compound scaffold presents another exciting avenue. In FBDD, small chemical fragments are screened for weak binding to a biological target. Once identified, these fragments can be grown or linked together to create more potent lead compounds. By deconstructing the this compound into its constituent indole (B1671886), piperidine (B6355638), and methylene (B1212753) linker fragments, researchers can explore the individual contributions of each component to target binding. Subsequent optimization and re-assembly, potentially incorporating novel bioisosteric replacements, could lead to the design of next-generation inhibitors with improved potency and selectivity.

The development of novel synthetic methodologies will also be crucial. For instance, the use of continuous flow chemistry offers several advantages over traditional batch synthesis, including enhanced reaction control, improved safety, and the potential for rapid library generation. The application of flow chemistry to the synthesis of this compound derivatives could streamline the production of analogs for high-throughput screening campaigns.

| Compound Name |

| This compound |

Application of Advanced In Vitro Models for Biological Evaluation

The translation of preclinical findings to clinical success remains a significant hurdle in drug development. To bridge this gap, there is a growing emphasis on the use of more physiologically relevant in vitro models for the biological evaluation of drug candidates. The assessment of this compound and its derivatives will increasingly rely on these advanced systems.

Three-dimensional (3D) cell culture models, such as spheroids and organoids, offer a more accurate representation of in vivo tissue architecture and function compared to traditional two-dimensional (2D) monolayer cultures. These models recapitulate key aspects of the tumor microenvironment, including cell-cell and cell-matrix interactions, nutrient and oxygen gradients, and gene expression profiles. By testing this compound analogs in patient-derived cancer organoids, for example, researchers can gain a more predictive understanding of their anti-tumor efficacy and potential for personalized medicine.

Moreover, the advent of microfluidic "organ-on-a-chip" technology provides an even more sophisticated platform for preclinical drug testing. These devices contain miniaturized, interconnected chambers that mimic the structure and function of human organs and tissues. By culturing cells in a dynamic environment with controlled fluid flow, organ-on-a-chip systems can be used to model complex physiological processes and assess the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates like this compound in a more human-relevant context. This technology also holds promise for evaluating potential cardiotoxicity or neurotoxicity of novel analogs early in the drug discovery pipeline.

High-content screening (HCS) and imaging techniques will also play a pivotal role. HCS combines automated microscopy with sophisticated image analysis algorithms to simultaneously measure multiple cellular parameters in response to compound treatment. This allows for a more nuanced understanding of a compound's mechanism of action beyond simple measures of cell viability. For instance, HCS could be used to investigate the effects of this compound derivatives on subcellular localization of target proteins, cytoskeletal organization, or the induction of specific cell death pathways.

| Compound Name |

| This compound |

Integrated Computational and Experimental Research Paradigms

The synergy between computational and experimental approaches is becoming increasingly integral to modern drug discovery. The future development of this compound-based therapeutics will undoubtedly be shaped by the seamless integration of these two domains.

Computational methods, such as molecular docking and virtual screening, can be employed to rapidly screen vast virtual libraries of this compound analogs against the three-dimensional structure of a biological target. This in silico approach can help prioritize a smaller, more manageable set of compounds for synthesis and experimental testing, thereby saving time and resources. For targets where a crystal structure is unavailable, homology modeling can be used to generate a predictive model based on the structure of a related protein.

Molecular dynamics (MD) simulations offer a powerful tool for understanding the dynamic behavior of the ligand-protein complex over time. By simulating the movements of atoms and molecules, MD can provide insights into the stability of the binding interaction, the role of specific amino acid residues, and the influence of water molecules in the binding pocket. These simulations can guide the rational design of new analogs with enhanced binding affinity and residence time.

Furthermore, the application of artificial intelligence (AI) and machine learning (ML) algorithms is set to revolutionize the field. AI/ML models can be trained on existing structure-activity relationship (SAR) data to predict the biological activity of novel, untested compounds. These models can also be used to predict ADME-Tox properties, helping to identify and deprioritize compounds with unfavorable profiles early in the discovery process. The iterative cycle of computational prediction, experimental validation, and model refinement will accelerate the optimization of this compound-based lead compounds.

Q & A

Q. What are the standard synthetic routes for 3-(piperidin-4-ylmethyl)-1H-indole and its derivatives?

The compound is typically synthesized via hydrogenation of intermediates derived from 4-piperidone. For example, 6-fluoro-3-(piperidin-4-yl)-1H-indole is prepared by reacting 6-fluoroindole with 4-piperidone monohydrate hydrochloride under hydrogenation (2 bar H₂, PtO₂ catalyst, 51% yield) . Ethyl chloroformate is used to protect the piperidine nitrogen, enabling further functionalization . Key steps include purification via preparative HPLC-MS or recrystallization .

Q. Which analytical techniques are critical for confirming the structure of this compound derivatives?

Single-crystal X-ray diffraction is definitive for structural validation, as demonstrated for sulfonated analogs (e.g., 3-{1-[(4-methylphenyl)sulfonyl]-1,4-dihydropyridin-4-yl}-1H-indole, R factor = 0.041) . Complementary methods include:

Q. How are intermediates purified during synthesis?

Common methods include:

- Chromatography : Flash column chromatography for initial separation .

- Preparative HPLC-MS : Using C-18 columns for high-purity isolation of polar derivatives .

- Recrystallization : Acetonitrile or dichloromethane/water mixtures for crystalline products .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents, stereochemistry) influence pharmacological activity?

- Piperidine position : Replacing the 4-yl group with 3-yl (e.g., 3-(piperidin-3-yl)-1H-indole) alters serotonin receptor (5HT1A) binding affinity due to conformational changes in the pharmacophore .

- Substituent effects : Fluorination at the indole 6-position (e.g., 6-fluoro-3-(piperidin-4-yl)-1H-indole) enhances selectivity for serotonin transporters (SERT) while reducing off-target binding . SAR studies require comparative radioligand binding assays (e.g., Kᵢ values for α₁-adrenoceptors) .

Q. What strategies resolve contradictions in receptor binding data across studies?

- Assay standardization : Use consistent cell lines (e.g., CHO-K1 for 5HT1A) and ligand concentrations to minimize variability .

- Structural validation : Confirm stereochemistry via X-ray crystallography, as minor conformational shifts (e.g., dihydropyridine vs. pyridine rings) drastically alter activity .

- Functional vs. binding assays : Differentiate agonism (e.g., cAMP modulation) from affinity (e.g., radiolabeled antagonist competition) .

Q. How can selectivity between 5HT1A and other GPCRs be optimized?

- Pharmacophore modeling : Align indole-piperidine motifs with serotonin’s tryptamine backbone .

- Functional group addition : Introduce sulfonyl or ethoxyethyl groups to sterically block off-target receptors (e.g., opioid receptors) .

- In silico docking : Use molecular dynamics simulations to predict binding poses against 5HT1A crystal structures (PDB: 6WGT) .

Q. What methodologies assess the safety profile of derivatives in preclinical studies?

- Ulcerogenicity assays : Compare gastric lesion incidence in rodent models after oral administration .

- CYP450 inhibition screening : Test interactions with cytochrome P450 isoforms (e.g., CYP3A4) to predict drug-drug interactions .

- hERG channel binding : Patch-clamp electrophysiology to evaluate cardiac toxicity risks .

Q. How are low synthetic yields addressed for complex derivatives?

- Catalyst optimization : Replace PtO₂ with Pd/C for higher hydrogenation efficiency .

- Temperature control : Maintain reactions below 20°C during exothermic steps (e.g., chloroformate additions) .

- Microwave-assisted synthesis : Reduce reaction times for cyclization steps (e.g., pyrimidine ring formation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.